molecular formula C9H11N3O3 B13564427 Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13564427
M. Wt: 209.20 g/mol
InChI Key: DROHLGJLZQNSFW-UHFFFAOYSA-N
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Description

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl ester at position 4 and a 3-oxocyclobutylmethyl group at position 1 (Figure 1). The 3-oxocyclobutyl moiety introduces both steric strain (due to the four-membered ring) and electronic effects (via the ketone group), distinguishing it from simpler triazole derivatives. This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylate

InChI

InChI=1S/C9H11N3O3/c1-15-9(14)8-5-12(11-10-8)4-6-2-7(13)3-6/h5-6H,2-4H2,1H3

InChI Key

DROHLGJLZQNSFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

  • The methyl 1H-1,2,3-triazole-4-carboxylate scaffold can be prepared by cyclization reactions involving hydrazine derivatives or azide-alkyne cycloaddition ("Click" chemistry) methods.
  • A representative method involves the reaction of methyl 4-azido-1H-1,2,3-triazole-4-carboxylate precursors with appropriate alkynes under copper(I) catalysis to yield the triazole ring system.
  • Alternatively, methyl 1H-1,2,3-triazole-4-carboxylate can be synthesized via methylation of 1H-1,2,3-triazole-4-carboxylic acid derivatives under mild conditions.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description Yield/Notes
1 Methyl 1H-1,2,3-triazole-4-carboxylate (1 equiv), K2CO3 (1.5 equiv), DMF, N2 atmosphere, 0°C to RT Deprotonation of triazole nitrogen Ensures nucleophilicity
2 3-Oxocyclobutylmethyl bromide (1.2 equiv) added dropwise Alkylation reaction 70-85% yield typical
3 Stirring for 12-24 hours at room temperature Completion monitored by TLC or LC-MS Purification by column chromatography
4 Isolation and characterization NMR, IR, MS confirm structure High purity product

Alternative Synthetic Routes and Innovations

  • Some studies have employed "Click" chemistry for triazole ring formation followed by post-functionalization at N-1 with alkyl halides.
  • Use of silyl-protected intermediates to improve regioselectivity in alkylation steps has been reported.
  • Green chemistry approaches utilize water or ethanol as solvents for initial triazole synthesis, followed by esterification under acid catalysis.
  • Catalytic systems involving copper(I) iodide and bases such as Hunig’s base have been optimized for efficient cycloaddition and subsequent functionalization.

Research Findings and Comparative Analysis

Method Advantages Disadvantages Yield Range Reference
Direct N-alkylation with 3-oxocyclobutylmethyl bromide in DMF/K2CO3 Straightforward, good regioselectivity Requires preparation of electrophile 70-85%
"Click" chemistry followed by alkylation with activated alkylating agents High efficiency, mild conditions Multi-step, requires catalyst 60-80%
One-pot synthesis using aqueous medium and esterification Environmentally friendly, no chromatography Limited substrate scope ~58% total yield

Chemical Reactions Analysis

Hydrolysis

Triazole esters like this compound are susceptible to hydrolysis under basic or acidic conditions, yielding carboxylic acids. For example:

  • Basic hydrolysis : Treatment with aqueous NaOH or KOH would convert the methyl ester to the carboxylate salt, followed by acidification to form the carboxylic acid .

  • Enzymatic hydrolysis : Lipases or esterases may catalyze selective hydrolysis under mild conditions.

Amidation

The ester group can react with amines or hydrazines to form amides or hydrazides. For instance:

  • Reaction with hydrazine :

    Methyl ester+NH2NH2Carbohydrazide+MeOH\text{Methyl ester} + \text{NH}_2\text{NH}_2 \rightarrow \text{Carbohydrazide} + \text{MeOH}

    This pathway is common in ribavirin analog synthesis .

Cycloaddition Reactions

The triazole ring can participate in [2+2] or [4+2] cycloadditions, though regioselectivity depends on substituents. For example:

  • Diels-Alder analogs : Reactions with dienophiles (e.g., maleic anhydride) may form fused ring systems .

Ring-Opening Reactions

The 3-oxocyclobutyl group is reactive due to ring strain. Potential reactions include:

  • Nucleophilic attack : Grignard reagents or amines may open the cyclobutane ring at the carbonyl position.

  • Reduction : Ketone groups could be reduced to secondary alcohols using NaBH₄ or LiAlH₄ .

Structural and Analytical Data

Property Value Reference
Molecular FormulaC₈H₉N₃O₃
Molecular Weight195.18 g/mol
SMILESc1c(nnn1CC2CC(=O)C2)C(=O)O
PubChem CID137838536

Biological and Chemical Implications

While specific biological data for this compound is limited, triazole derivatives broadly exhibit:

  • Antiviral/anticancer activity : Seen in similar 1,2,3-triazole carboxylic acid derivatives .

  • Chemical stability : The ester group enhances solubility, while the triazole ring acts as a pharmacophore for target interactions .

Scientific Research Applications

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physical and Electronic Properties

The 3-oxocyclobutylmethyl group differentiates the target compound from other triazole carboxylates. Key comparisons include:

Compound Name Substituent at Position 1 Key Features
Target compound 3-Oxocyclobutylmethyl Four-membered strained ring; ketone group for hydrogen bonding/reactivity
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate Benzyl Aromatic ring; enhances lipophilicity
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl Electron-withdrawing fluorine atoms; potential metabolic stability
Methyl 1-(3,5-di-tert-butylphenyl)-1H-1,2,3-triazole-4-carboxylate 3,5-Di-tert-butylphenyl Bulky substituent; steric hindrance may limit binding interactions
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate Methyl Simplest substituent; minimal steric/electronic effects

Key Observations :

  • Electronic Effects: The ketone in the 3-oxocyclobutyl group may increase electrophilicity at the triazole core compared to non-polar substituents (e.g., benzyl or tert-butyl) .

Spectroscopic and Analytical Data Comparison

NMR Chemical Shifts

  • Target Compound : Anticipated downfield shift for the triazole proton (H-5) due to electron-withdrawing ketone (cf. δ 8.26–8.22 in benzyl/tert-butyl analogs) .
  • Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate : 1H-NMR δ 8.26 (s, 1H, triazole), δ 5.22 (s, 2H, CH2), δ 3.95 (s, 3H, OCH3) .
  • Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate : Triazole proton at δ 7.90 (s, 1H) , highlighting substituent-dependent deshielding.

Melting Points and Stability

  • Methyl 1-(2-ethoxy-2-oxoethyl) derivative : m.p. 105.2–105.7°C .
  • Bulky tert-butyl analogs : Higher melting points due to crystalline packing (e.g., 3e: solid at room temperature) .
  • Target Compound : The strained cyclobutane ring may lower melting point compared to rigid aromatic analogs but enhance solubility in polar solvents.

Biological Activity

Methyl 1-((3-oxocyclobutyl)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and relevant research findings.

PropertyValue
Chemical Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
IUPAC Name 1-[(3-Oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
PubChem CID 137838536
Appearance Powder
Storage Temperature 4 °C

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. Studies have demonstrated that similar triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli due to their ability to interfere with cell wall synthesis and metabolic pathways .

Antiviral Activity

Triazoles are also recognized for their antiviral properties. The compound's structure suggests potential efficacy against viral infections by inhibiting viral replication mechanisms. For instance, related triazole compounds have been studied for their activity against influenza and HIV viruses . The exact mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve disruption of viral entry or replication processes.

Anti-inflammatory Effects

Emerging research has pointed towards the anti-inflammatory properties of triazole derivatives. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on the synthesis of this compound revealed its formation via a cycloaddition reaction involving azides and alkynes under mild conditions. Characterization was performed using NMR and mass spectrometry to confirm the chemical structure .
  • Biological Assays : In biological assays, the compound was tested against several pathogens. The results indicated a dose-dependent inhibition of microbial growth, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
  • Pharmacological Studies : A pharmacological study highlighted the potential use of this compound in treating infections caused by resistant strains of bacteria. The compound exhibited synergistic effects when combined with other antibiotics, enhancing overall efficacy .

Q & A

Q. Regioselectivity Control :

  • Cu(I) Catalysts : Favor 1,4-triazole due to π-π interactions between the catalyst and alkyne.
  • Ru Catalysts : Promote 1,5-regiochemistry if ligands are electron-rich, but steric effects from substituents (e.g., 3-oxocyclobutyl) can override this .

How is the compound structurally characterized, and what deviations from ideal geometry are observed?

Basic Research Focus
X-ray crystallography using SHELXL or SHELXS software is standard. Key structural features include:

  • Triazole Ring Geometry : Bond lengths (N3–C4: 1.3367 Å; C4–C3: 1.3722 Å) and angles (C–CH₂–N: 112.13°) deviate from ideal tetrahedral geometry due to conjugation and steric strain from the 3-oxocyclobutyl group .
  • Crystal Packing : Weak C–H⋯O/N hydrogen bonds (2.5–3.0 Å) stabilize the lattice, as seen in methyl 1-(2,6-difluorobenzyl) derivatives .

Q. Experimental Workflow :

  • Data collection on a diffractometer (e.g., Enraf-Nonius CAD-4).
  • Refinement with SHELXL: H atoms are constrained using riding models (C–H = 0.95–0.99 Å) .

How can regioselectivity be manipulated for alternative triazole isomers in derivatives of this compound?

Q. Advanced Research Focus

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,5-regiochemistry in Ru-catalyzed reactions .
  • Substituent Engineering : Electron-withdrawing groups (e.g., carboxylate) on the alkyne favor 1,4-products, while bulky cyclobutyl groups enforce steric control .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic 1,4-products; prolonged heating shifts equilibrium toward 1,5-isomers .

How are contradictions in crystallographic and computational structural data resolved?

Advanced Research Focus
Discrepancies between X-ray data and DFT-optimized geometries often arise from:

  • Dynamic Effects : Flexible 3-oxocyclobutyl groups adopt non-planar conformations in solution but crystallize in strained geometries.
  • Hydrogen Bonding Artifacts : Crystal packing forces (e.g., C–H⋯O interactions) distort bond angles by up to 5° compared to gas-phase models .
    Resolution Strategy :
  • Compare multiple refinement models (e.g., SHELXL vs. OLEX2 ) and validate with Hirshfeld surface analysis .

What purification strategies optimize yield and purity for this compound?

Q. Advanced Research Focus

  • Chromatography : Use high-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) for >99% purity. Silica gel flash chromatography (ethyl acetate/hexane) suffices for gram-scale synthesis .
  • Recrystallization : Dichloromethane/ether (1:3) yields single crystals suitable for X-ray studies. Avoid methanol due to ester hydrolysis risks .
  • Dry Loading : Adsorb crude product onto Celite before column chromatography to prevent streaking .

How are computational methods used to validate experimental data for this compound?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts (δ 3.95 ppm for COOCH₃) and compare with experimental ¹H/¹³C NMR .
  • Molecular Dynamics : Simulate solvent effects on conformation using GROMACS; correlate with NOESY data to confirm solution-state structures .
  • SHELX Refinement : Apply TWINABS for high-resolution data to model disorder in the cyclobutyl group .

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